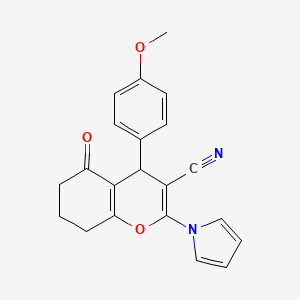

4-(4-methoxyphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

The compound 4-(4-methoxyphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile belongs to the 4H-chromene-3-carbonitrile family, characterized by a bicyclic chromene core substituted with a nitrile group at position 2. Key structural features include:

- 4-(4-Methoxyphenyl) group: Provides electron-donating effects via the para-methoxy substituent, enhancing aromatic π-π interactions in biological targets .

- 5-Oxo and tetrahydro ring system: The semi-saturated chromene ring adopts a half-boat conformation, influencing molecular rigidity and binding pocket compatibility .

Properties

IUPAC Name |

4-(4-methoxyphenyl)-5-oxo-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-25-15-9-7-14(8-10-15)19-16(13-22)21(23-11-2-3-12-23)26-18-6-4-5-17(24)20(18)19/h2-3,7-12,19H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCVMUNSWURPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N4C=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division, and enzymes such as enoyl ACP reductase and DHFR. These targets play crucial roles in bacterial growth and survival, making them potential targets for antibacterial agents.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to inhibition of the target’s function. This interaction can result in the disruption of essential biological processes, such as bacterial cell division and enzyme activity, leading to the death of the bacteria.

Biochemical Pathways

Similar compounds have been found to affect the pathways involving the targeted proteins and enzymes. The inhibition of these pathways can lead to downstream effects such as the disruption of bacterial growth and survival.

Pharmacokinetics

Similar compounds have been found to be orally bioavailable according to lipinski’s rule of five. These properties can impact the bioavailability of the compound, affecting its efficacy and safety profile.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity, with some showing strong antibacterial and antitubercular properties. These effects are likely a result of the compound’s interaction with its targets and the subsequent disruption of essential biological processes.

Biological Activity

The compound 4-(4-methoxyphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activities associated with this compound, focusing on its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 350.38 g/mol. The structure features a chromene core substituted with a methoxyphenyl group and a pyrrole moiety, which are critical for its biological activity.

Antioxidant Activity

Studies have indicated that derivatives of chromene compounds exhibit significant antioxidant properties. The presence of the methoxy group is believed to enhance the electron-donating ability of the molecule, thereby improving its capacity to scavenge free radicals.

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory assays. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting its potential as an anti-inflammatory agent. A comparative study showed that certain derivatives had IC50 values lower than those of standard anti-inflammatory drugs .

Anticancer Properties

Research has highlighted the anticancer potential of 4H-chromene derivatives. The compound has been tested against various cancer cell lines, including breast (MCF-7) and colon (HT29) cancer cells. The results indicated that it induces apoptosis and inhibits cell proliferation effectively. For instance, one study reported an IC50 value of µM against HT29 cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 18.50 ± 0.45 | Induction of apoptosis |

| HT29 | 23.30 ± 0.35 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. It exhibited activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

Enzyme Inhibition

One notable area of study is the inhibition of tyrosinase, an enzyme involved in melanin production. The compound's derivatives have shown competitive inhibition with IC50 values comparable to those of established tyrosinase inhibitors like kojic acid . Molecular docking studies suggest that the methoxyphenyl group plays a crucial role in binding affinity.

Case Studies

- Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of various chromene derivatives, including our compound of interest. Results indicated significant reductions in TNF-alpha levels in treated groups compared to controls .

- Anticancer Efficacy : In a comparative analysis involving multiple cancer cell lines, the compound was found to have superior efficacy against colon cancer cells compared to other derivatives tested in parallel .

- Tyrosinase Inhibition : A detailed kinetic study revealed that the compound acts as a competitive inhibitor of tyrosinase with a Ki value indicating strong binding affinity .

Comparison with Similar Compounds

Substituent Effects at Position 2

Insights :

- Amino vs. Pyrrole: The 2-amino group is a common pharmacophore in bioactive chromenes, enabling hydrogen bonding with targets. Replacing it with pyrrole (as in the target compound) may shift activity profiles due to altered electronic and steric properties.

Substituent Effects at Position 4

Insights :

Structural Conformation and Crystallography

- Target Compound: Likely adopts a half-boat conformation in the tetrahydrochromene ring, as seen in analogs like 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (). This conformation optimizes interactions with planar biological targets .

- (4R,7S)-Analog () : The pyran ring forms a "V" shape, while the cyclohexyl ring is half-boat, creating a complementary surface for tubulin binding .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this chromene derivative, and how can reaction conditions be optimized?

- Methodological Answer : Multi-component one-pot reactions are effective for constructing the chromene core. For example, describes a three-component reaction using aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde under reflux in ethanol. Optimize yields by adjusting molar ratios (e.g., 1:1:1.2 for aldehyde/amine/dienophile) and employing catalysts like piperidine. Monitor reaction progress via TLC and characterize intermediates using -NMR. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–C = 1.52–1.54 Å in ) and angles (e.g., tetrahedral geometry at the chromene oxygen). Space groups (e.g., triclinic in vs. monoclinic in ) influence packing analysis.

- FTIR : Confirm carbonyl (1670–1700 cm), nitrile (2200–2250 cm), and methoxy (1250–1270 cm) groups.

- NMR : -NMR identifies pyrrole protons (δ 6.5–7.0 ppm) and methoxy groups (δ 3.8 ppm) .

Advanced Research Questions

Q. How can DFT calculations elucidate electronic properties and reactive sites?

- Methodological Answer : Perform geometry optimization at the B3LYP/6-31G(d) level (). Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity: a smaller gap (~4 eV) suggests higher electrophilicity. Electrostatic potential maps highlight nucleophilic regions (e.g., carbonyl oxygen) and electrophilic sites (e.g., nitrile carbon). Validate computational models against experimental X-ray data (e.g., RMSD < 0.01 Å for bond lengths) .

Q. What challenges arise in resolving conflicting crystallographic data, and how are they addressed?

- Methodological Answer : Contradictions may stem from disorder (e.g., reports disordered dipentyl-amino groups) or low data-to-parameter ratios (< 15:1). Mitigate by:

- Collecting high-resolution data (θ > 25°).

- Refining with SHELXL, applying restraints for disordered moieties.

- Comparing thermal displacement parameters (U) with analogous structures (e.g., vs. 10) to identify outliers .

Q. How do substituents (e.g., methoxyphenyl vs. methylphenyl) impact intermolecular interactions?

- Methodological Answer :

- Methoxyphenyl : Forms C–H···O hydrogen bonds (2.8–3.2 Å) with carbonyl groups, stabilizing layered packing ( ).

- Methylphenyl : Induces van der Waals interactions, leading to tighter packing (density ~1.24 Mg/m, ).

- Halogen substituents (e.g., bromo in ): Enable halogen bonding (C–Br···π, 3.4 Å). Use Mercury software to generate Hirshfeld surfaces for interaction quantification .

Q. What methodologies are suitable for evaluating bioactivity, given structural analogs?

- Methodological Answer : Design antimicrobial assays using:

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth.

- Antioxidant assays : Measure DPPH radical scavenging (IC) at 517 nm.

- Reference bioactivity trends from , where 4-methylphenyl analogs showed MIC values of 8–16 µg/mL .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields reported for similar chromene syntheses?

- Methodological Answer : Variability (e.g., 60% vs. 85% yields) often arises from:

- Solvent polarity : Polar aprotic solvents (DMF) may enhance cyclization but reduce crystallinity.

- Catalyst loading : used 10 mol% piperidine, while required 15 mol% for analogous reactions.

- Purification : Low yields may stem from losses during column chromatography. Optimize gradient elution (e.g., 20% → 50% ethyl acetate in hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.